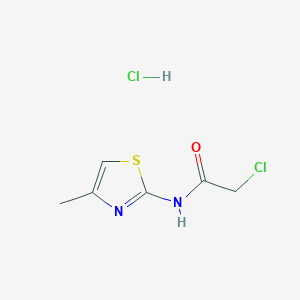
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N2OS and its molecular weight is 227.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Chemical Reactivity
A theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, closely related to the compound , indicated potential coordination ability and remarkable biological activities. The chemical reactivity of these molecules varies with the position of substitution, suggesting their pharmacological importance could be further investigated (S. Kumar & MisraNeeraj, 2014).
Anticancer Potential
Synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives, structurally similar to the target compound, have shown anticancer activity. The compounds were investigated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell line, highlighting the potential of such structures in cancer research (A. Evren et al., 2019).
Structural Analysis
The crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been analyzed, providing insights into the intermolecular interactions forming C(10) chains in a zigzag manner. This structural information can aid in understanding the molecular interactions and designing related compounds with improved biological activities (K. Saravanan et al., 2016).
Metabolism and Toxicity Studies
Although specific studies directly related to the metabolism and toxicity of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride were not identified, research on similar compounds, such as chloroacetamide herbicides, provides a foundation for understanding the metabolic pathways and potential toxicological profiles of structurally related acetamides (S. Coleman et al., 2000).
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride are currently unknown
Mode of Action
It’s known that many thiazole derivatives interact with various enzymes and receptors in the body, altering their function .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
The sulfur moiety in thiazoles can oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .
Cellular Effects
Thiazoles have been reported to block the biosynthesis of certain bacterial lipids and exert antimicrobial activity against various bacterial species .
Molecular Mechanism
Thiazoles are known to interact with biomolecules through the oxidation of thiol-containing residues .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS.ClH/c1-4-3-11-6(8-4)9-5(10)2-7;/h3H,2H2,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHQPWVWRWEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2545996.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)


![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)


![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)
![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)


![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)

